molecular formula C12H13FN2O B3115256 4-Fluorospiro[indoline-3,4'-piperidin]-2-one CAS No. 2089292-91-9

4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3115256
CAS No.: 2089292-91-9
M. Wt: 220.24
InChI Key: KOTADWPXIVOMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorospiro[indoline-3,4’-piperidin]-2-one is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluorine atom in the indoline ring enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorospiro[indoline-3,4’-piperidin]-2-one typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the indoline ring through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Spirocyclization: The spiro linkage is formed by reacting the fluorinated indoline with a piperidine derivative under conditions that promote cyclization, such as heating in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of 4-Fluorospiro[indoline-3,4’-piperidin]-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorospiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites in the molecule, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluorospiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure and reactivity make it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders or cancer, is ongoing.

    Industry: The compound is used in the development of advanced materials, including photochromic and electrochromic materials, due to its spirocyclic structure.

Mechanism of Action

The mechanism of action of 4-Fluorospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorospiro[indoline-3,4’-piperidine]
  • Spiropyrans
  • Spirooxazines

Uniqueness

4-Fluorospiro[indoline-3,4’-piperidin]-2-one stands out due to its specific fluorine substitution, which imparts unique chemical and biological properties. Compared to other spirocyclic compounds, it may exhibit enhanced stability, reactivity, and selectivity in various applications.

Properties

IUPAC Name

4-fluorospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTADWPXIVOMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC=C3F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 2
Reactant of Route 2
4-Fluorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 3
Reactant of Route 3
4-Fluorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 4
Reactant of Route 4
4-Fluorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 5
4-Fluorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 6
4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.